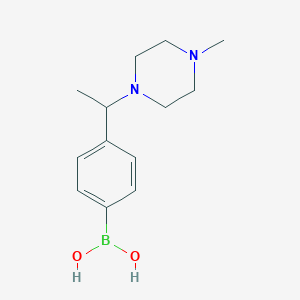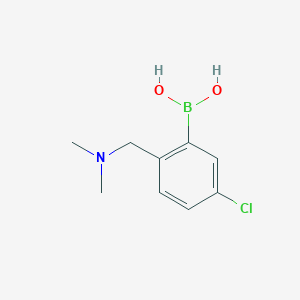![molecular formula C9H9BrF3N B1408954 {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1894484-84-4](/img/structure/B1408954.png)
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
Overview
Description
“{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 1001109-50-7 . It has a molecular weight of 254.05 . It appears as a colorless to pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of “{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” and related compounds often involves complex organic reactions . For instance, trifluoromethylpyridines, which share a similar structure, are synthesized through vapor-phase reactions . Protodeboronation of pinacol boronic esters has also been used in the synthesis of related compounds .Molecular Structure Analysis
The InChI code for “{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” is1S/C8H7BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 254.05 .Scientific Research Applications
Agrochemicals Synthesis
The trifluoromethyl group is a key structural motif in active agrochemical ingredients. It’s used in the synthesis of compounds like fluazifop-butyl , a herbicide that protects crops from pests. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these derivatives .
Pharmaceutical Industry
Several trifluoromethyl-containing compounds are utilized in pharmaceuticals. They are part of drugs that have been granted market approval and many more are undergoing clinical trials. The trifluoromethyl group enhances the pharmacological activity of these drugs, making them effective against various diseases .
Veterinary Products
Similar to human pharmaceuticals, the trifluoromethyl group finds application in veterinary medicine. It’s included in the formulation of products that treat and prevent diseases in animals, contributing to their health and well-being .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis, particularly in the creation of trifluoromethylpyridines . These intermediates are crucial for developing various agrochemical and pharmaceutical products .
FDA-Approved Drugs
The trifluoromethyl group is a common feature in FDA-approved drugs over the last 20 years. It’s a pharmacophore that contributes to the efficacy of drugs treating a wide range of conditions, from metabolic disorders to cancer .
Material Science
In material science, the compound can be used to develop new materials with unique properties, such as increased resistance to degradation or improved performance in extreme conditions. The trifluoromethyl group can impart desirable characteristics to materials used in various industries .
Safety and Hazards
Future Directions
The future directions for “{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” and related compounds are promising. Trifluoromethyl groups are increasingly being used in the agrochemical, pharmaceutical, and functional materials fields . The development of fluorinated organic chemicals is becoming an increasingly important research topic . Furthermore, the compound’s synthesis methods, such as protodeboronation, are being applied to other compounds, indicating potential for broader use .
properties
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSAHZURJZDDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






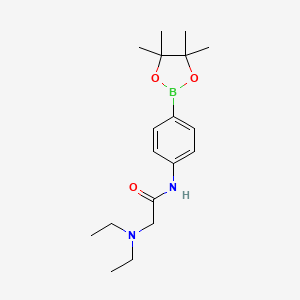

![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)


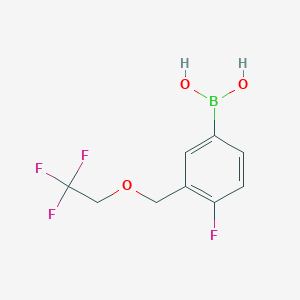
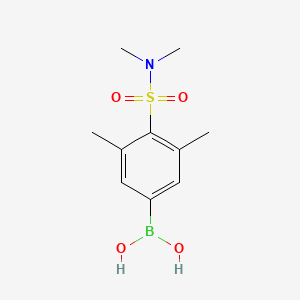

![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)
